molecular formula C11H13ClN4O B1477756 4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2097980-89-5

4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No. B1477756
CAS RN: 2097980-89-5
M. Wt: 252.7 g/mol
InChI Key: SQHIHAYYTNYENH-UHFFFAOYSA-N
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Description

“4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is a derivative of Oxazepine . Oxazepines are a family of unsaturated heterocycles containing seven atoms, with a nitrogen replacing a carbon at one position and an oxygen replacing a carbon at another position .


Synthesis Analysis

The synthesis of Oxazepine derivatives can be achieved by a one-pot three-component reaction of 2-(2-formylphenoxy) acetic acid and 2-aminobenzamide as bifunctional reagents and an isocyanide without using any catalyst . Another method involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C .


Molecular Structure Analysis

The molecular weight of “4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is 195.2167 . The IUPAC Standard InChI is InChI=1S/C13H9NO/c1-3-7-12-10 (5-1)9-14-11-6-2-4-8-13 (11)15-12/h1-9H .


Chemical Reactions Analysis

A novel synthetic method has been developed for accessing benzo[b][1,4]oxazepines, which are one of the rare classes of benzoxazepine derivatives, by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . A series of benzo[b][1,4]oxazepine derivatives can be prepared using this synthetic protocol .


Physical And Chemical Properties Analysis

“4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is a colorless liquid, odorless to fruity . It does not react rapidly with air or water .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Research in synthetic chemistry has extensively explored the synthesis and applications of complex heterocyclic compounds, including benzoxazepines and related structures. These compounds are of interest due to their potential in pharmaceutical development and materials science. For example, methodologies for the synthesis of benzimidazoles, quinoxalines, and benzo[diazepines] focus on the condensation of o-phenylenediamines with various electrophilic reagents, highlighting the synthetic versatility and potential utility of these frameworks in designing novel compounds with targeted properties (Ibrahim, 2011).

Biological Activities and Therapeutic Potential

Benzoxazepines and structurally related compounds have been investigated for their biological activities, including antimicrobial, anti-inflammatory, and potential antitumor activities. The exploration of benzothiazoles, for instance, has revealed a broad spectrum of antimicrobial and analgesic properties, indicating the therapeutic potential of these scaffolds (Kamal et al., 2015). This suggests that compounds like 4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine could have promising applications in drug development, pending further research into their specific biological activities.

Environmental and Toxicological Studies

Some research efforts are directed towards understanding the environmental persistence and toxicological profiles of halogenated organic compounds, including those with benzodiazepine structures. Studies on the occurrence, fate, and behavior of related compounds in aquatic environments could provide insights into the environmental impact and potential risks associated with the use and disposal of such chemicals (Haman et al., 2015).

Safety and Hazards

Inhalation of vapors or dust is extremely irritating. It may cause burning of eyes and lachrymation (flow of tears). It may cause coughing, difficult breathing, and nausea. Brief exposure effects last only a few minutes. Exposure in an enclosed area may be very harmful. Fire will produce irritating, corrosive, and/or toxic gases. Runoff from fire control or dilution water may cause environmental contamination .

Future Directions

The synthesis of “4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” and its derivatives is a field of ongoing research. The development of new methods for the synthesis of these compounds remains a hot topic in organic chemistry due to their importance in biologically active natural products and synthetic materials .

properties

IUPAC Name

4-(2-azidoethyl)-7-chloro-3,5-dihydro-2H-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O/c12-10-1-2-11-9(7-10)8-16(5-6-17-11)4-3-14-15-13/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHIHAYYTNYENH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1CCN=[N+]=[N-])C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

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